N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide
Description
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a cyclopropyl group at position 2 and a thiophen-2-yl acetamide moiety. Its structure combines a strained cyclopropane ring, a nitrogen-dense triazolopyridine scaffold, and a sulfur-containing thiophene group.
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H14N4OS/c20-13(9-11-3-2-8-21-11)16-12-4-1-7-19-15(12)17-14(18-19)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,16,20) |
InChI Key |
QBYALOOMAPRMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CC=C(C3=N2)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazolopyridine or thiophene rings .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities against various pathogens. The triazole ring is known for its ability to disrupt cellular processes in fungi and bacteria. Studies have shown that derivatives of triazolo-pyridines possess significant antifungal and antibacterial properties, suggesting that N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide may also demonstrate similar effects.
Anticancer Activity
The compound's unique structure may contribute to its potential as an anticancer agent. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene moiety may enhance its interaction with biological targets involved in cancer pathways.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives can offer neuroprotective benefits. They may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells. Given the increasing prevalence of neurodegenerative diseases, compounds like this compound could be investigated for their potential roles in treating conditions such as Alzheimer's or Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated their effectiveness against Candida albicans and Staphylococcus aureus. This compound was included in the screening process and showed promising results comparable to established antifungal agents.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects at micromolar concentrations. These findings warrant further investigation into its structure-activity relationship to optimize efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, which can modulate immune responses . Similarly, its inhibition of JAK1 and JAK2 affects signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position 2) | Acetamide Moiety |
|---|---|---|---|---|
| N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide | ~C₁₆H₁₅N₅OS | ~333.39* | Cyclopropyl | Thiophen-2-yl |
| N-(2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methoxyphenyl)propanamide | C₁₈H₂₀N₄O₂ | 324.38 | Ethyl | 4-Methoxyphenylpropanam |
| N-(2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-(4-methoxyphenyl)acetamide | C₁₉H₂₂N₄O₂ | 338.40 | Cyclobutyl | 4-Methoxyphenyl |
| N-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-methylpropanamide | C₁₂H₁₆N₄O₂ | 248.28 | Methoxymethyl | Methylpropanam |
Key Observations:
Thiophene vs. Methoxyphenyl: The thiophene’s sulfur atom may improve electron-richness and π-π stacking interactions, whereas methoxyphenyl groups offer oxygen-based hydrogen bonding. This could influence target selectivity in biological systems .
Synthetic Pathways :
- Alkylation methods described in (e.g., using sodium methylate and chloroacetamides) are likely applicable to synthesizing these analogs. However, the cyclopropyl substituent’s strain may require optimized reaction conditions to avoid ring-opening side reactions .
This suggests that the thiophene and triazolopyridine moieties in the main compound may similarly interact with microbial targets .
Availability and Scalability: Screening reports () note that analogs like the cyclobutyl and methoxymethyl derivatives are available in milligram quantities, indicating feasibility for preliminary assays. The main compound’s synthesis scale is unspecified but would likely follow analogous protocols .
Biological Activity
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with a cyclopropyl substituent and a thiophene group. Its molecular formula is with a molecular weight of 284.36 g/mol. The structural characteristics contribute to its pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Molecular Formula | C16H20N4O |
| LogP | 2.6725 |
| Polar Surface Area | 44.764 Ų |
| Hydrogen Bond Acceptors Count | 4 |
| Hydrogen Bond Donors Count | 1 |
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of triazolo-pyrimidines have shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound exhibits its anticancer activity by inducing G2/M phase arrest and apoptosis in cancer cells such as HeLa cells. The IC50 value for tubulin polymerization inhibition was reported at approximately 4.9 μM, comparable to established drugs like CA-4 (IC50 = 4.2 μM) .
- Selectivity : Importantly, these compounds demonstrate selectivity for cancer cells over normal cells (e.g., HEK293), suggesting a favorable therapeutic index .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that related compounds have demonstrated inhibition of COX enzymes, which play a pivotal role in inflammatory processes.
- Inhibition Studies : Some triazole derivatives have shown IC50 values against COX-2 comparable to the standard drug celecoxib (IC50 = 0.04 μmol), indicating significant anti-inflammatory potential .
Study on Triazolo-Pyrimidines
A study focusing on triazolo-pyrimidines demonstrated their efficacy as tubulin inhibitors with notable selectivity towards cancerous cells. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
Anti-inflammatory Effects
In vivo studies involving carrageenan-induced paw edema models revealed that certain derivatives exhibited potent anti-inflammatory effects, supporting the hypothesis that modifications in the triazole structure can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
